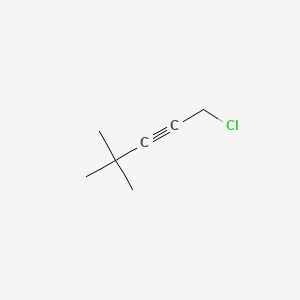
4,4-Dimethylpent-2-ynyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethylpent-2-ynyl chloride, also known as 1-chloro-4,4-dimethyl-2-pentyne, is an organic compound with the molecular formula C7H11Cl. It is a derivative of pent-2-yne, where a chlorine atom is attached to the first carbon and two methyl groups are attached to the fourth carbon. This compound is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
4,4-Dimethylpent-2-ynyl chloride can be synthesized through various methods. One common approach involves the chlorination of 4,4-dimethylpent-2-yne. This reaction typically requires the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
4,4-Dimethylpent-2-ynyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines.
Addition Reactions: The triple bond in the compound can participate in addition reactions with hydrogen (H2) or halogens (X2), resulting in the formation of alkenes or dihalides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation and ammonia (NH3) for amination.
Addition Reactions: Hydrogenation reactions often use catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Major Products Formed
科学的研究の応用
4,4-Dimethylpent-2-ynyl chloride has several applications in scientific research:
作用機序
The mechanism of action of 4,4-dimethylpent-2-ynyl chloride involves its reactivity towards nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The triple bond in the compound also makes it susceptible to addition reactions, where electrophiles can add across the triple bond .
類似化合物との比較
Similar Compounds
4,4-Dimethylpent-2-yne: This compound lacks the chlorine atom and is less reactive in substitution reactions.
1-Chloro-4,4-dimethyl-2-pentene: This compound has a double bond instead of a triple bond, making it less reactive in addition reactions.
Uniqueness
4,4-Dimethylpent-2-ynyl chloride is unique due to the presence of both a chlorine atom and a triple bond. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
特性
CAS番号 |
55683-00-6 |
|---|---|
分子式 |
C7H11Cl |
分子量 |
130.61 g/mol |
IUPAC名 |
1-chloro-4,4-dimethylpent-2-yne |
InChI |
InChI=1S/C7H11Cl/c1-7(2,3)5-4-6-8/h6H2,1-3H3 |
InChIキー |
KVZRKULKRPSPAE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C#CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol](/img/structure/B14633316.png)
![2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14633320.png)
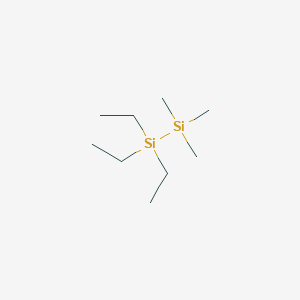
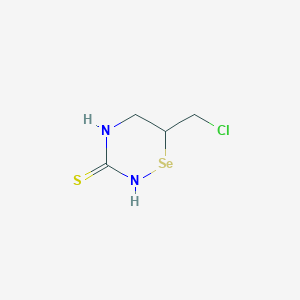
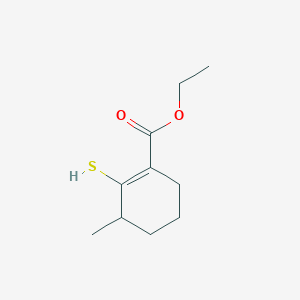
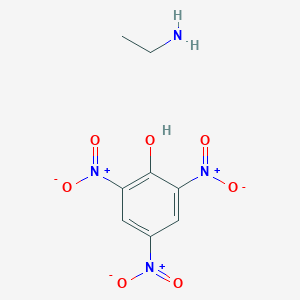
![4,4'-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14633340.png)
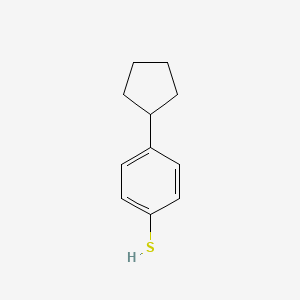
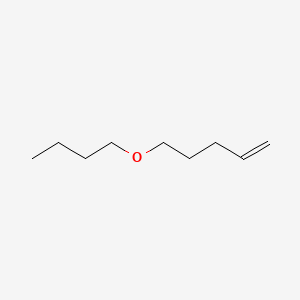
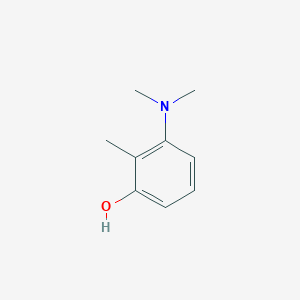
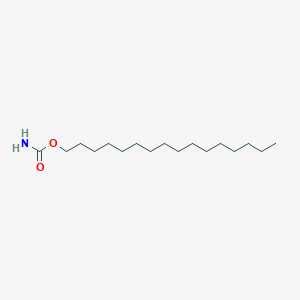


![1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene](/img/structure/B14633375.png)
